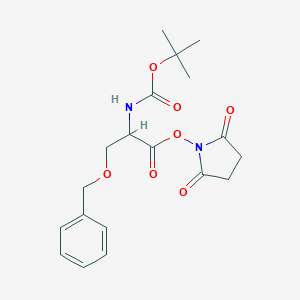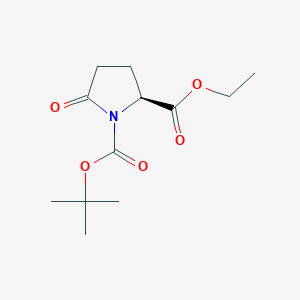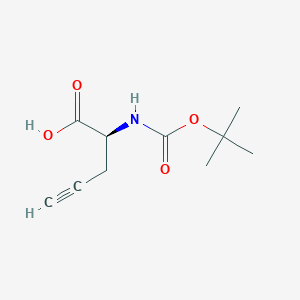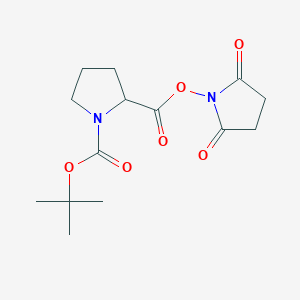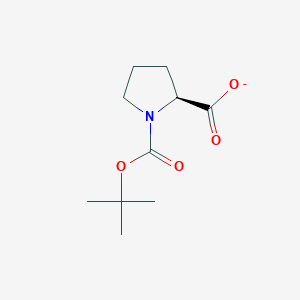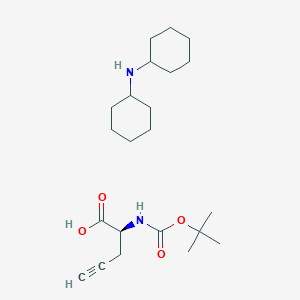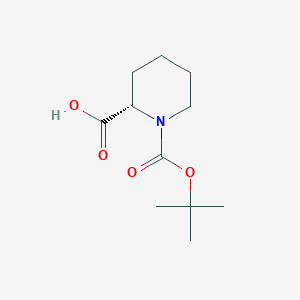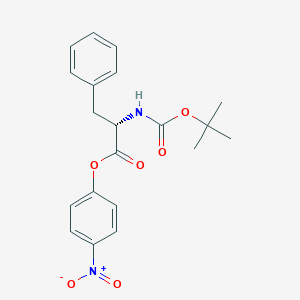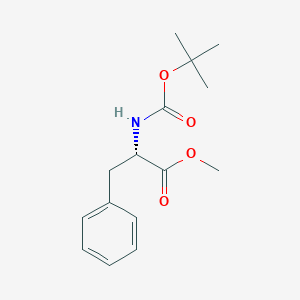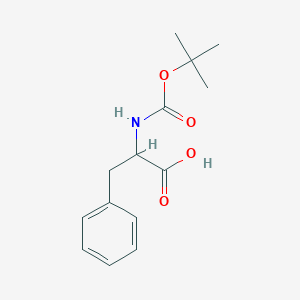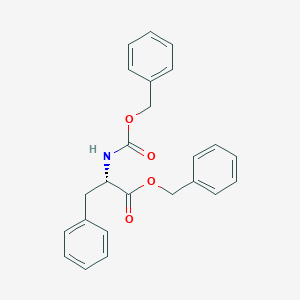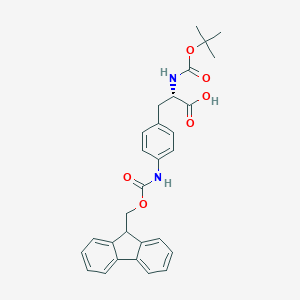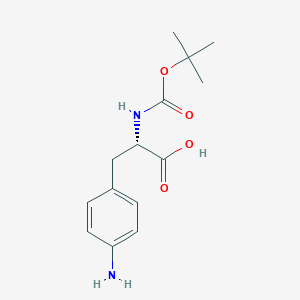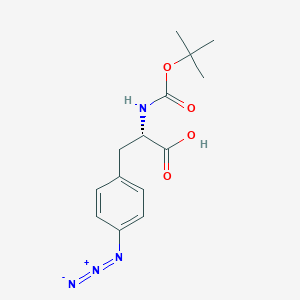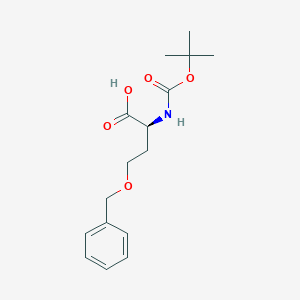
(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C17H24N2O6 . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 .Chemical Reactions Analysis
The compound is involved in the synthesis of indole derivatives, which are used as efflux pump inhibitors for the treatment and prevention of bacterial infections . The synthesis process involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials .Physical And Chemical Properties Analysis
The compound is a solid or lump or semi-solid or liquid at room temperature. It has a molecular weight of 352.39 . It is sealed in dry and stored at 2-8°C .Applications De Recherche Scientifique
-
Chemistry and Biology : The tert-butyl group, which is part of the compound you mentioned, has unique reactivity patterns and is used in chemical transformations, as well as in biosynthetic and biodegradation pathways .
-
Synthesis of N-heterocycles : Another compound, tert-butanesulfinamide, is used in the stereoselective synthesis of amines and their derivatives. It’s considered a gold standard among chiral auxiliaries .
-
Synthesis of N-nitroso Compounds : Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .
-
Chemistry and Biology : The tert-butyl group, which is part of the compound you mentioned, has unique reactivity patterns and is used in chemical transformations, as well as in biosynthetic and biodegradation pathways .
-
Synthesis of N-heterocycles : Another compound, tert-butanesulfinamide, is used in the stereoselective synthesis of amines and their derivatives. It’s considered a gold standard among chiral auxiliaries .
-
Synthesis of N-nitroso Compounds : Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXPGUBDAKLDM-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567661 |
Source


|
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-hse(bzl)-oh | |
CAS RN |
59408-74-1 |
Source


|
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

